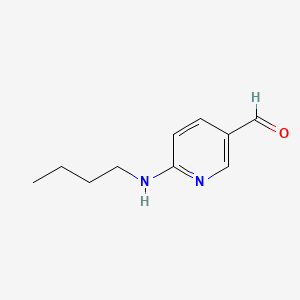

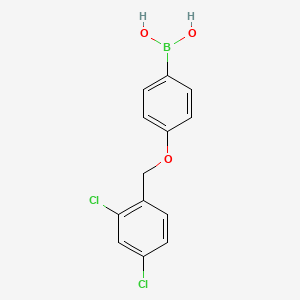

(4-((2,4-diclorobencil)oxi)fenil)ácido bórico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-Dichlorophenylmethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C13H11BCl2O3 and its molecular weight is 296.938. The purity is usually 95%.

BenchChem offers high-quality 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,4-Dichlorophenylmethoxy)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis orgánica

Los ácidos fenilborónicos, incluido este compuesto, se utilizan comúnmente en la síntesis orgánica . Son ácidos de Lewis suaves que generalmente son estables y fáciles de manejar, lo que los hace importantes para la síntesis orgánica .

Reacciones de acoplamiento de Suzuki

Este compuesto se puede utilizar en reacciones de acoplamiento de Suzuki con bromuros de alquinilo o anilina / tiofenol . El acoplamiento de Suzuki es un tipo de reacción de acoplamiento cruzado catalizada por paladio, que se utiliza ampliamente en química orgánica para formar enlaces carbono-carbono.

Hidroxilación a fenoles

Se puede hidrolizar selectivamente a fenoles . Este proceso implica la introducción de un grupo hidroxilo en un compuesto orgánico, que puede ser útil en la síntesis de varios productos farmacéuticos y productos químicos finos.

Síntesis de moléculas biológicamente activas

Este compuesto se puede utilizar como reactivo en la síntesis de moléculas biológicamente activas . Por ejemplo, se puede utilizar para sintetizar N-hidroxiindol-2-carboxilatos para su uso como inhibidores de la lactato deshidrogenasa .

Aminación intramolecular catalizada por rodio

Los ácidos fenilborónicos se pueden utilizar como reactivos para la aminación intramolecular catalizada por rodio . Este es un tipo de reacción que forma un nuevo enlace carbono-nitrógeno dentro de una molécula.

Arilación directa catalizada por paladio

También se pueden utilizar en la arilación directa catalizada por Pd . Este es un tipo de reacción que introduce un grupo arilo en una molécula.

Reacciones de acoplamiento de Mizoroki-Heck y Suzuki-Miyaura

Los ácidos fenilborónicos se pueden utilizar en reacciones de acoplamiento de Mizoroki-Heck y Suzuki-Miyaura catalizadas por nanopartículas de paladio . Estos son tipos de reacciones de formación de enlaces carbono-carbono que se utilizan ampliamente en la síntesis orgánica.

Reacción de tipo Heck estereoselectiva catalizada por paladio

Finalmente, se pueden utilizar en reacciones de tipo Heck estereoselectivas catalizadas por paladio

Mecanismo De Acción

Target of Action

Boronic acids and their derivatives, including this compound, are commonly used inSuzuki–Miyaura (SM) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .

Mode of Action

In the context of SM cross-coupling reactions, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond with electrophilic organic groups. Transmetalation, on the other hand, involves the transfer of nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The compound’s role in SM cross-coupling reactions suggests it affects the biochemical pathways involved in carbon–carbon bond formation . The exact downstream effects would depend on the specific reaction context and the other compounds involved.

Pharmacokinetics

It’s known that boronic acids and their esters are only marginally stable in water, undergoing hydrolysis . This could impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially limiting its bioavailability.

Result of Action

Its use in sm cross-coupling reactions contributes to the formation of new carbon–carbon bonds . This can lead to the synthesis of a wide range of organic compounds, with potential applications in various fields, including medicinal chemistry.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-((2,4-Dichlorobenzyl)oxy)phenyl)boronic acid. For instance, the pH level can significantly affect the rate of hydrolysis of boronic acids and their esters . Additionally, the reaction conditions, such as temperature and the presence of a catalyst, can impact the compound’s role in SM cross-coupling reactions .

Propiedades

IUPAC Name |

[4-[(2,4-dichlorophenyl)methoxy]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BCl2O3/c15-11-4-1-9(13(16)7-11)8-19-12-5-2-10(3-6-12)14(17)18/h1-7,17-18H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZXYAVYBZVAJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655850 |

Source

|

| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-75-5 |

Source

|

| Record name | {4-[(2,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-Fluoro-5'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B572035.png)

![Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B572040.png)